1,3-dimethyl-5-((2-methylbenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
Pyrimidines are a class of organic compounds with a two nitrogen atom and four carbon atom ring structure. They are fundamental components of nucleic acids, certain coenzymes, and several other biologically important molecules .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves cyclization processes or domino reactions . The introduction of a thiol group is a less known direction of chemical modification, providing additional opportunities for further functionalization .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, without specific data for the compound , I can’t provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving pyrimidines can be quite diverse, depending on the specific substituents present on the pyrimidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties include density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and more .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1,3-dimethyl-5-[(2-methylphenyl)methylsulfanyl]-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-5-8-14-11-21-18-16(19(24)23(4)20(25)22(18)3)17(14)26-12-15-10-7-6-9-13(15)2/h6-7,9-11H,5,8,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAJDEYMUFJPRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC3=CC=CC=C3C)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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